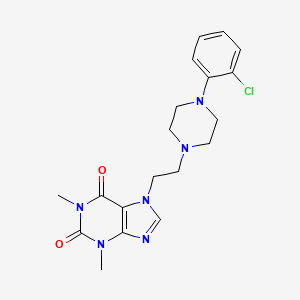

1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KMUP-1 implica múltiples pasos, comenzando con la preparación de la estructura central de xantina. Los pasos clave incluyen:

Formación del núcleo de xantina: Esto se logra típicamente a través de la condensación de urea con derivados del ácido malónico.

Introducción de la porción piperazina: El núcleo de xantina luego se hace reaccionar con 1-(2-clorofenil)piperazina en condiciones apropiadas para formar el compuesto deseado.

Métodos de producción industrial

La producción industrial de KMUP-1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Temperatura y tiempo de reacción: Estos parámetros se controlan cuidadosamente para maximizar la eficiencia de cada paso.

Métodos de purificación: Se emplean técnicas como la recristalización y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

KMUP-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: KMUP-1 puede oxidarse en condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en la porción piperazina.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Reactivos de sustitución: Los compuestos halogenados y los nucleófilos se utilizan para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desclorados .

Aplicaciones Científicas De Investigación

Chemical Characteristics

Antidepressant and Anxiolytic Activities

Recent studies have highlighted the compound's efficacy as a mixed ligand for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). Research indicates that derivatives of purine-2,6-dione exhibit significant antidepressant and anxiolytic properties. For instance, a study demonstrated that specific derivatives produced notable antidepressant-like effects in forced swim tests (FST) and exhibited anxiolytic-like activity in elevated plus maze tests (EPM) .

Case Study:

- Compound Tested: 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Results: Showed significant reduction in immobility time during FST, indicating potential antidepressant effects.

Diabetes Management

Another significant application of related purine derivatives is in the treatment of type II diabetes mellitus. The compound acts as a DPP-IV inhibitor, which plays a crucial role in glucose metabolism regulation. Inhibiting DPP-IV enhances incretin levels, leading to improved insulin secretion and reduced blood glucose levels .

Case Study:

- Application: Treatment of type II diabetes

- Mechanism: DPP-IV inhibition

- Outcome: Improved glycemic control in preclinical models.

Synthesis and Development

The synthesis of this compound has been explored extensively to optimize yield and purity. Various methods have been developed to produce high-quality samples suitable for pharmacological testing.

Synthesis Overview:

- Starting Materials: Utilize arylpiperazine derivatives.

- Reagents: Employ suitable bases and solvents for reaction conditions.

- Yield Optimization: Focus on minimizing by-products through controlled reaction parameters.

Mecanismo De Acción

KMUP-1 ejerce sus efectos a través de múltiples vías:

Inhibición de la fosfodiesterasa: Al inhibir las fosfodiesterasas, KMUP-1 aumenta los niveles de AMP cíclico y GMP cíclico, lo que lleva a diversos efectos posteriores.

Modulación del receptor acoplado a proteína G: KMUP-1 modula los receptores acoplados a proteína G, afectando las vías de señalización como MAPKs/Akt/PPARγ y PKA/PKG/HSL.

Comparación Con Compuestos Similares

KMUP-1 es único en comparación con otros derivados de la xantina debido a su doble acción como inhibidor de la fosfodiesterasa y modulador del receptor acoplado a proteína G. Los compuestos similares incluyen:

Teofilina: Un derivado de la xantina que se utiliza principalmente como broncodilatador.

Cafeína: Otro derivado de la xantina conocido por sus efectos estimulantes.

Sildenafilo: Un inhibidor de la fosfodiesterasa que se utiliza para tratar la disfunción eréctil.

KMUP-1 se destaca por su gama más amplia de actividades farmacológicas y posibles aplicaciones terapéuticas .

Actividad Biológica

The compound 1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl- is a complex purine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound's molecular formula is and it features a unique arrangement of atoms that contributes to its biological properties. The structure includes a purine base with various substituents that may influence its interaction with biological targets.

Structural Formula

- Molecular Formula :

- SMILES : CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

- InChIKey : CCGLEIPFGOYSCQ-UHFFFAOYSA-N

Research indicates that this compound may function as a phosphodiesterase (PDE) inhibitor , which plays a significant role in various signaling pathways by regulating cyclic nucleotide levels. PDE inhibitors are known to have therapeutic effects in conditions such as asthma, erectile dysfunction, and certain types of cancer .

Pharmacological Studies

- PDE Inhibition : Preliminary studies suggest that the compound exhibits inhibitory activity against multiple phosphodiesterase isoforms, which could lead to increased levels of cyclic AMP and cyclic GMP in cells. This mechanism is crucial for various physiological processes including vasodilation and neurotransmission .

- Anticancer Potential : Some derivatives of purine compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. The structural modifications in this compound may enhance its efficacy against specific cancer types .

- Neuroprotective Effects : There is emerging evidence suggesting that similar compounds can provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases .

Predicted Biological Activity Profile

| Activity Type | Observed Effect | References |

|---|---|---|

| PDE Inhibition | Increased cAMP levels | |

| Anticancer | Induction of apoptosis | |

| Neuroprotection | Protection against neuronal damage |

Comparative Analysis with Similar Compounds

Propiedades

Número CAS |

81996-46-5 |

|---|---|

Fórmula molecular |

C19H23ClN6O2 |

Peso molecular |

402.9 g/mol |

Nombre IUPAC |

7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-6-4-3-5-14(15)20/h3-6,13H,7-12H2,1-2H3 |

Clave InChI |

NIDVDYQCGWISJZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

81996-46-5 |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KMUP 1 KMUP-1 KMUP1 cpd |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.